2-Amino-6-(hydroxymethyl)-8-oxo-4-(3-pyridinyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile 2-Amino-6-(hydroxymethyl)-8-oxo-4-(3-pyridinyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 625376-09-2
VCID: VC21491162
InChI: InChI=1S/C15H11N3O4/c16-5-10-12(8-2-1-3-18-6-8)14-13(22-15(10)17)11(20)4-9(7-19)21-14/h1-4,6,12,19H,7,17H2
SMILES: C1=CC(=CN=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N
Molecular Formula: C15H11N3O4
Molecular Weight: 297.26g/mol

2-Amino-6-(hydroxymethyl)-8-oxo-4-(3-pyridinyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile

CAS No.: 625376-09-2

Cat. No.: VC21491162

Molecular Formula: C15H11N3O4

Molecular Weight: 297.26g/mol

* For research use only. Not for human or veterinary use.

2-Amino-6-(hydroxymethyl)-8-oxo-4-(3-pyridinyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile - 625376-09-2

Specification

CAS No. 625376-09-2
Molecular Formula C15H11N3O4
Molecular Weight 297.26g/mol
IUPAC Name 2-amino-6-(hydroxymethyl)-8-oxo-4-pyridin-3-yl-4H-pyrano[3,2-b]pyran-3-carbonitrile
Standard InChI InChI=1S/C15H11N3O4/c16-5-10-12(8-2-1-3-18-6-8)14-13(22-15(10)17)11(20)4-9(7-19)21-14/h1-4,6,12,19H,7,17H2
Standard InChI Key SDGVJEBYEJGBTE-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N
Canonical SMILES C1=CC(=CN=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N

Introduction

Chemical Structure and Composition

2-Amino-6-(hydroxymethyl)-8-oxo-4-(3-pyridinyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile belongs to the dihydropyrano[3,2-b]pyran class of compounds. The molecule possesses a complex heterocyclic structure that integrates both pyran and pyridine rings. Its structural characteristics include:

  • A fused bicyclic pyrano[3,2-b]pyran core structure

  • An amino group (-NH₂) at position 2

  • A hydroxymethyl group (-CH₂OH) at position 6

  • A carbonyl group (C=O) at position 8, designated as the "oxo" group

  • A 3-pyridinyl substituent at position 4

  • A carbonitrile (-CN) group at position 3

The presence of the pyridinyl and pyran rings creates a unique electronic distribution that contributes significantly to the compound's potential biological activities, particularly its antimicrobial properties. This structural arrangement results in multiple reactive sites and potential for hydrogen bonding, which enhances its interactions with biological targets.

Historical Context and Development

The development of pyrano[3,2-b]pyran derivatives, including 2-Amino-6-(hydroxymethyl)-8-oxo-4-(3-pyridinyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile, has emerged from broader research into heterocyclic chemistry focused on generating novel compounds with potential therapeutic applications. The specific interest in this compound class relates to their diverse biological activities and structural versatility.

Though specific historical development information for this exact compound is limited in the available literature, it represents an advancement in the development of complex heterocyclic structures with pharmacological relevance. The compound's synthesis and characterization are part of ongoing efforts to develop novel bioactive molecules with improved efficacy and potentially new mechanisms of action.

Physical and Chemical Properties

The physical and chemical properties of 2-Amino-6-(hydroxymethyl)-8-oxo-4-(3-pyridinyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile can be inferred based on its structural features and data from closely related compounds.

While specific physical properties data for this exact compound is limited in the available literature, related compounds provide valuable insights. For example, the analogous phenyl-substituted compound (2-Amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile) is described as a colorless solid with a melting point of 221-224°C .

The key functional groups in 2-Amino-6-(hydroxymethyl)-8-oxo-4-(3-pyridinyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile contribute to its chemical properties:

  • The primary amino group provides basic character and hydrogen bond donor capabilities

  • The hydroxymethyl functionality offers opportunities for hydrogen bonding and functionalization

  • The carbonyl group serves as a hydrogen bond acceptor and electron-withdrawing center

  • The carbonitrile moiety introduces additional electron-withdrawing effects and potential reactivity

  • The 3-pyridinyl substituent contains a basic nitrogen atom that can participate in acid-base reactions and coordination chemistry

These functional groups collectively create a complex electronic distribution across the molecule, influencing its solubility, reactivity, and interactions with biological systems.

Biological Activity Profile

The biological activity profile of 2-Amino-6-(hydroxymethyl)-8-oxo-4-(3-pyridinyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is of significant interest due to its complex structural features and the biological relevance of its constituent functional groups. Based on the available research data, several potential biological activities can be identified.

Antimicrobial Properties

The most extensively documented biological activity for this compound class relates to antimicrobial properties. The presence of the pyridinyl and pyran rings in 2-Amino-6-(hydroxymethyl)-8-oxo-4-(3-pyridinyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile suggests significant potential for antimicrobial activity. This structural arrangement creates a unique electronic distribution that may enable effective interactions with bacterial targets.

The incorporation of the 3-pyridinyl group at position 4 distinguishes this compound from other analogs and may confer specific antimicrobial characteristics. Comparative studies with related compounds suggest that the nature of the aromatic substituent at position 4 significantly influences antimicrobial efficacy, with different substituents showing variable activity against different microbial strains.

Structure-Activity Relationships

  • The amino group at position 2 may participate in hydrogen bonding with biological targets

  • The hydroxymethyl group at position 6 provides additional hydrogen bonding capabilities

  • The carbonyl group at position 8 serves as a hydrogen bond acceptor

  • The carbonitrile group at position 3 introduces electronic effects that may influence target binding

  • The 3-pyridinyl substituent at position 4 contains a basic nitrogen that may enhance interactions with acidic biological targets

These structural elements collectively determine the compound's ability to interact with biological systems and exert specific effects.

Analytical Methods and Characterization Techniques

The comprehensive characterization of 2-Amino-6-(hydroxymethyl)-8-oxo-4-(3-pyridinyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile requires the application of various analytical methods. While specific analytical data for this exact compound is limited in the available literature, standard techniques for related compounds can be applied.

These analytical methods would include:

  • Spectroscopic techniques:

    • Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation

    • Infrared (IR) spectroscopy for functional group identification

    • Mass spectrometry for molecular weight confirmation and fragmentation analysis

    • UV-Visible spectroscopy for electronic transition characterization

  • Chromatographic methods:

    • High-Performance Liquid Chromatography (HPLC) for purity determination

    • Thin-Layer Chromatography (TLC) for reaction monitoring

    • Gas Chromatography (GC) for volatile derivatives

  • X-ray crystallography for three-dimensional structural determination

  • Elemental analysis for composition verification

The application of these analytical techniques would provide comprehensive characterization of the compound's physical, chemical, and structural properties.

Current Research Directions

Current research involving 2-Amino-6-(hydroxymethyl)-8-oxo-4-(3-pyridinyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile and related compounds appears to focus on several key areas:

  • Exploration of antimicrobial applications, particularly against resistant bacterial strains

  • Investigation of structure-activity relationships through systematic modifications

  • Development of more efficient and environmentally friendly synthesis methods

  • Evaluation of additional biological activities beyond antimicrobial effects

  • Computational studies to predict interactions with biological targets

These research directions reflect the compound's potential significance in medicinal chemistry and pharmaceutical development. The complex heterocyclic structure provides opportunities for diverse investigations, from fundamental chemical studies to applied pharmaceutical research.

Future Perspectives and Challenges

The future development of 2-Amino-6-(hydroxymethyl)-8-oxo-4-(3-pyridinyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile and related compounds faces several challenges and opportunities:

  • Optimization of synthetic routes to improve yields and reduce environmental impact

  • Comprehensive evaluation of biological activities across multiple therapeutic areas

  • Detailed mechanistic studies to understand the molecular basis of observed biological effects

  • Development of structure-based design approaches to enhance specific activities

  • Addressing potential pharmacokinetic limitations through targeted modifications

Overcoming these challenges will require interdisciplinary approaches combining synthetic organic chemistry, medicinal chemistry, computational modeling, and biological evaluation. The complex structure of 2-Amino-6-(hydroxymethyl)-8-oxo-4-(3-pyridinyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile presents both significant challenges and unique opportunities for innovative research and development.

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